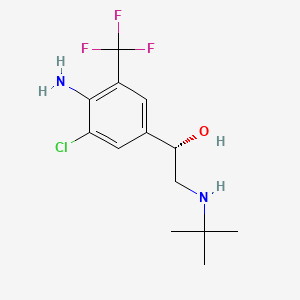

(S)-Mabuterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56707-25-6 |

|---|---|

Molecular Formula |

C13H18ClF3N2O |

Molecular Weight |

310.74 g/mol |

IUPAC Name |

(1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m1/s1 |

InChI Key |

JSJCTEKTBOKRST-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Enantioselective Preparation of (S)-Mabuterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to Mabuterol, with a specialized focus on the enantioselective preparation of the (S)-enantiomer. Mabuterol, a selective β2-adrenoreceptor agonist, possesses a stereogenic center, making the synthesis of single enantiomers crucial for pharmacological studies and potential therapeutic applications. This document details both racemic synthesis and key strategies for achieving high enantiopurity, including chiral resolution and asymmetric synthesis.

Racemic Synthesis of Mabuterol

The most common synthetic routes to Mabuterol produce a racemic mixture of its (R) and (S) enantiomers. A frequently cited pathway begins with 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone. The synthesis involves three main steps: bromination of the acetophenone, substitution of the resulting α-bromo ketone with tert-butylamine, and subsequent reduction of the ketone to form the final β-amino alcohol structure of Mabuterol[1][2].

Racemic Synthesis Pathway

The overall synthetic scheme is depicted below. The process starts with the α-bromination of the ketone, followed by nucleophilic substitution with tert-butylamine, and concludes with the reduction of the carbonyl group to a secondary alcohol.

Caption: General Racemic Synthesis of Mabuterol.

Experimental Protocol for Racemic Synthesis

The following protocol is based on established synthetic methods[2].

Step 1: α-Bromination of 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone

-

To a solution of 4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone in acetic acid, add bromine (Br₂) dropwise.

-

The reaction mixture is heated to 60-65 °C for approximately 30 minutes under irradiation.

-

After completion, the reaction is cooled, and the product, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, is isolated, for example, by precipitation and filtration.

Step 2: Amination with tert-Butylamine

-

The crude 2-bromoethanone intermediate is dissolved in a suitable solvent, such as propan-2-ol.

-

tert-Butylamine is added to the solution, and the mixture is stirred at ambient temperature for about 1.5 hours.

-

The resulting product, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone, is worked up and purified.

Step 3: Ketone Reduction

-

The amino-ketone from the previous step is dissolved in propan-2-ol.

-

Sodium borohydride (NaBH₄) is added portion-wise while maintaining the temperature.

-

The reaction is stirred for approximately 4 hours at ambient temperature.

-

Upon completion, the reaction is quenched, and the racemic Mabuterol is isolated and purified, typically by chromatography or recrystallization.

Enantioselective Preparation of (S)-Mabuterol

Achieving an enantiomerically pure form of Mabuterol is essential for evaluating the specific pharmacological activity of each isomer. Two primary strategies are employed: the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis).

Chiral Resolution of (±)-Mabuterol

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility[3].

The general workflow involves salt formation, separation, and liberation of the enantiomer. For amino alcohols like Mabuterol, chiral acids such as tartaric acid derivatives are effective resolving agents[3].

Caption: Workflow for Chiral Resolution of Mabuterol.

This protocol is a representative procedure adapted from methods used for similar β-amino alcohols.

-

Salt Formation : Dissolve racemic Mabuterol (1.0 eq) and a chiral resolving agent, such as (+)-di-p-toluoyltartaric acid (D-DTTA) (1.0 eq), in a suitable solvent like methanol. Heat the mixture to reflux for a short period (e.g., 10-15 minutes) to ensure complete dissolution.

-

Crystallization : Allow the solution to cool slowly to room temperature and stir for several hours (e.g., 4-6 hours) to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation : Collect the precipitated solid by filtration and wash with a small amount of cold solvent. The enantiomeric excess (ee) of the salt can be determined at this stage. The solid may be recrystallized from the same solvent to improve diastereomeric purity.

-

Liberation of Enantiomer : Treat the isolated diastereomeric salt with an aqueous base solution (e.g., 5% Na₂CO₃) and extract the free base, this compound, into an organic solvent like ethyl acetate.

-

Purification : Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound. Purity and ee should be confirmed by HPLC using a chiral stationary phase.

Asymmetric Synthesis

Asymmetric synthesis aims to directly create the desired stereocenter with high enantioselectivity, thus avoiding the loss of 50% of the material inherent in classical resolution. For Mabuterol, the key step is the stereoselective reduction of the prochiral ketone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone.

Catalytic asymmetric reduction is a powerful tool for producing chiral alcohols. Catalysts based on ruthenium or rhodium with chiral ligands, or oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), are commonly used for the enantioselective reduction of ketones to alcohols.

Caption: Asymmetric Synthesis of this compound via Catalytic Reduction.

The following is a generalized protocol for a Corey-Bakshi-Shibata (CBS) reduction, a reliable method for generating chiral β-amino alcohols.

-

Catalyst Preparation : In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the (R)-CBS-oxazaborolidine catalyst (e.g., 5-10 mol%) in a dry aprotic solvent such as tetrahydrofuran (THF).

-

Borane Addition : Cool the catalyst solution to 0 °C and add a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂), dropwise. Stir for 10-15 minutes.

-

Substrate Addition : Dissolve the prochiral ketone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone, in dry THF and add it slowly to the catalyst-borane mixture at a low temperature (e.g., -20 °C to 0 °C) to control the reaction rate and selectivity.

-

Reaction Monitoring : Stir the reaction mixture at the specified temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quenching and Workup : Carefully quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. Add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the borate esters, followed by basification with an aqueous base (e.g., 1 M NaOH).

-

Isolation and Purification : Extract the product into an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield this compound. The enantiomeric excess should be determined by chiral HPLC.

Data Summary

Quantitative data from analogous reactions in the literature provide expected outcomes for the enantioselective synthesis of β-amino alcohols.

Table 1: Asymmetric Reduction of α-Amino Ketones (Representative Data)

| Catalyst/Reagent | Substrate Type | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (R)-CBS / BH₃·SMe₂ | Aryl α-amino ketone | THF | -20 | 85-95 | >95 | Generic CBS protocols |

| RuCl₂[(S)-BINAP] / H₂ | Aryl α-amino ketone HCl | Methanol | 25 | ~90 | 90-98 | Noyori hydrogenation analogs |

| Rh-Chiral Diphosphine / H₂ | Aryl α-amino ketone | Methanol | RT | >90 | >92 | Asymmetric hydrogenation |

Table 2: Chiral Resolution of Amino Alcohols (Representative Data)

| Compound | Resolving Agent | Solvent | Yield of Diastereomer (%) | ee of Liberated Amine (%) | Reference |

| Albuterol analog | (+)-D-di-p-toluoyltartaric acid | Methanol | ~37 (first crop) | 84 (first crop) | |

| Albuterol analog | (+)-D-di-p-toluoyltartaric acid | Methanol | - | >99 (after recrystallization) |

This guide outlines the fundamental synthetic strategies for obtaining this compound. The choice between chiral resolution and asymmetric synthesis will depend on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity. For drug development and research purposes, asymmetric synthesis is often preferred due to its higher efficiency and atom economy.

References

Pharmacological Profile of (S)-Mabuterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mabuterol is the (S)-enantiomer of the selective β2-adrenergic receptor agonist, mabuterol. While the pharmacological profile of the racemic mixture of mabuterol has been investigated, specific quantitative data on the binding affinity and functional potency of the (S)-enantiomer are not extensively available in public literature. This guide synthesizes the known information regarding mabuterol, general principles of stereoselectivity at the β2-adrenergic receptor, and detailed experimental protocols to facilitate further research into the pharmacological characteristics of this compound. It is generally understood that for most β2-agonists, the (R)-enantiomer possesses significantly higher pharmacological activity.

Introduction

Mabuterol is a selective β2-adrenoceptor agonist, belonging to the same class of compounds as salbutamol and clenbuterol. These agents are primarily used as bronchodilators in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic effects of β2-agonists are mediated by their interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Like many β2-agonists, mabuterol is a chiral molecule and exists as two enantiomers: (R)-Mabuterol and this compound. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. For the majority of β2-agonists, the (R)-enantiomer is the eutomer, possessing the desired therapeutic activity, while the (S)-enantiomer, or distomer, is often less active or may even contribute to adverse effects. This document aims to provide a comprehensive overview of the known pharmacological aspects of mabuterol, with a specific focus on what can be inferred about the (S)-enantiomer, and to provide detailed methodologies for its further characterization.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like mabuterol initiates a well-characterized signaling cascade within the target cell. This pathway is pivotal for the physiological responses elicited by this class of drugs.

Pharmacological Data

While specific quantitative data for this compound is scarce, the following tables summarize the available data for the racemic mixture and enantiomers of mabuterol, providing a basis for understanding its pharmacological profile.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. The inhibition constant (Ki) or dissociation constant (Kd) are common measures of this affinity. Although specific Ki values for this compound are not available in the reviewed literature, it is highly probable that the (S)-enantiomer possesses a significantly lower affinity for the β2-adrenergic receptor compared to the (R)-enantiomer, a characteristic observed with other β2-agonists.

Table 1: Receptor Binding Affinity of Mabuterol (Racemic)

| Compound | Receptor | Assay Type | Radioligand | Ki/Kd | Source |

|---|

| (±)-Mabuterol | β2-Adrenoceptor | Radioligand Binding | Data Not Available | Data Not Available | Inferred from agonist activity |

Functional Activity

Functional assays, such as cAMP accumulation assays, measure the cellular response to receptor activation. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response and is a measure of the agonist's potency. The intrinsic efficacy refers to the ability of a drug to produce a maximal response. Studies on racemic mabuterol suggest it acts as a weak partial agonist.

Table 2: Functional Activity of Mabuterol (Racemic)

| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Source |

|---|---|---|---|---|---|

| (±)-Mabuterol | Isolated blood-perfused right atrium | Canine | Intrinsic Activity (vs. Isoprenaline) | Weak Partial Agonist |

| (±)-Mabuterol | cAMP accumulation | Rat lung tissue | cAMP level | Significantly increased | |

Pharmacokinetics

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of a drug. A study in rats has shown stereoselective pharmacokinetics for the enantiomers of mabuterol.

Table 3: Pharmacokinetic Parameters of Mabuterol Enantiomers in Rats (Oral Administration)

| Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Source |

|---|---|---|---|---|---|

| (R)-Mabuterol | 266.8 | 5.3 | 5938.9 | 14.5 |

| this compound | 277.9 | 5.7 | 4446.1 | 9.6 | |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the pharmacological profile of a β2-adrenergic agonist like this compound.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol.

-

This compound.

-

Non-specific binding control: Propranolol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either this compound, buffer (for total binding), or a high concentration of propranolol (for non-specific binding).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol describes a method to determine the functional potency (EC50) and efficacy of this compound by measuring its ability to stimulate the production of cyclic AMP (cAMP).

Materials:

-

A suitable cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

This compound.

-

A reference full agonist (e.g., Isoprenaline).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the reference full agonist in assay buffer containing a PDE inhibitor.

-

Replace the cell culture medium with the assay buffer containing the different concentrations of the test compounds.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Add the cAMP detection reagents to the cell lysates.

-

Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.

-

Generate a dose-response curve by plotting the signal against the log concentration of this compound.

-

Determine the EC50 value from the dose-response curve.

-

The maximal response (Emax) of this compound can be compared to that of the reference full agonist to determine its intrinsic efficacy.

Conclusion

This compound is the less active enantiomer of the selective β2-adrenergic agonist mabuterol. Based on the established principles of stereoselectivity for this class of drugs, it is anticipated that this compound possesses significantly lower binding affinity and functional potency at the β2-adrenergic receptor compared to its (R)-counterpart. The available pharmacokinetic data in rats indicates stereoselective metabolism, with the (S)-enantiomer having a shorter half-life. Further in-depth characterization using the detailed experimental protocols provided in this guide is necessary to fully elucidate the complete pharmacological profile of this compound. This information is critical for a comprehensive understanding of the pharmacology of racemic mabuterol and for any potential future development of single-enantiomer formulations.

(S)-Mabuterol for Respiratory Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Mabuterol is the (S)-enantiomer of Mabuterol, a selective β2-adrenergic receptor agonist.[1] Like other β2-agonists, it holds potential for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its expected bronchodilatory effects.[2] The activation of β2-adrenergic receptors in the airway smooth muscle initiates a signaling cascade that leads to muscle relaxation and widening of the airways.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological data, and relevant experimental protocols for its investigation.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound is expected to exert its therapeutic effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the following steps:

-

This compound Binding: The molecule binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.[4]

Beyond this classical pathway, research has uncovered alternative or non-canonical β2-adrenergic receptor signaling cascades that can involve G i/o proteins and pathways independent of cAMP.[5] These alternative pathways may contribute to the overall pharmacological profile of β2-agonists.

Signaling Pathway Diagram

References

- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The beta2-adrenergic receptor specifically sequesters Gs but signals through both Gs and Gi/o in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Anabolic Effects of (S)-Mabuterol on Skeletal Muscle: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mabuterol, a chiral β2-adrenergic receptor agonist, is structurally related to a class of compounds known for their significant anabolic effects on skeletal muscle. While direct research on the (S)-enantiomer of mabuterol is limited, this technical guide synthesizes the available data and extrapolates from well-studied analogues like clenbuterol and salbutamol to provide a comprehensive overview of its potential anabolic properties. This document outlines the presumed mechanism of action, details relevant experimental protocols, and presents quantitative data from related compounds to inform future research and development.

Introduction

β2-adrenergic receptor agonists are a class of compounds that have demonstrated potent muscle-building (anabolic) and fat-reducing (lipolytic) effects.[1] These properties have led to their investigation as potential therapeutics for muscle wasting diseases (atrophy) and have also resulted in their illicit use as performance-enhancing drugs in sports. Mabuterol, a structural analogue of clenbuterol, is a chiral molecule existing as (R)- and (S)-enantiomers. Understanding the specific effects of each enantiomer is crucial for drug development, as they can exhibit different pharmacological and pharmacokinetic profiles. This whitepaper focuses on the potential anabolic effects of the (S)-enantiomer of Mabuterol on skeletal muscle.

Presumed Mechanism of Anabolic Action

The anabolic effects of β2-adrenergic agonists are primarily mediated through the activation of β2-adrenergic receptors on the surface of skeletal muscle cells.[2] This activation initiates a cascade of intracellular signaling events that ultimately shift the balance of protein metabolism towards synthesis and away from degradation.

Signaling Pathways

The primary signaling pathway activated by β2-adrenergic agonists in skeletal muscle is the Gs-adenylyl cyclase-cAMP-PKA pathway.[2] Upon binding of this compound to the β2-adrenergic receptor, the associated Gs protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA).[2]

PKA is a key regulator of downstream anabolic and anti-catabolic effects. It is believed to influence protein synthesis through the Akt/mTOR pathway, a central regulator of muscle growth. PKA can also inhibit protein degradation by reducing the expression and activity of components of the ubiquitin-proteasome system, which is a major pathway for protein breakdown in muscle.

Quantitative Data (from Analogue Compounds)

| Compound | Animal Model | Dose | Duration | Change in Muscle Mass | Reference |

| Clenbuterol | Rat | 2 mg/kg/day | 21 days | +20-30% (gastrocnemius) | Fagan et al., 1991 |

| Salbutamol | Human | 16 mg/day | 3 weeks | +5% (quadriceps CSA) | Caruso et al., 2005 |

| Formoterol | Rat | 0.5 mg/kg/day | 28 days | +15% (tibialis anterior) | Ryall et al., 2006 |

CSA: Cross-Sectional Area

Experimental Protocols

The following are generalized experimental protocols that could be adapted to specifically investigate the anabolic effects of this compound.

In Vivo Animal Studies

-

Animal Model: Male Wistar rats (8-10 weeks old) are a common model for studying muscle hypertrophy.

-

Acclimatization: Animals should be housed in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

-

Drug Administration: this compound can be administered via oral gavage, in drinking water, or through subcutaneous osmotic mini-pumps for continuous delivery. A range of doses should be tested to determine the optimal anabolic effect.

-

Experimental Groups:

-

Vehicle control

-

This compound (low dose)

-

This compound (high dose)

-

Positive control (e.g., clenbuterol)

-

-

Duration: A typical study duration to observe significant muscle hypertrophy is 3-4 weeks.

-

Outcome Measures:

-

Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, soleus, tibialis anterior) are dissected and weighed.

-

Fiber Size Analysis: Muscle cross-sections are stained (e.g., with H&E or for specific myosin heavy chain isoforms) and fiber cross-sectional area is measured using microscopy and image analysis software.

-

Protein Content: Total protein content of muscle tissue is determined using methods like the Bradford or BCA assay.

-

Gene Expression Analysis: RNA is extracted from muscle tissue and the expression of genes involved in anabolic and catabolic pathways (e.g., MyoD, myostatin, atrogin-1, MuRF1) is quantified using qRT-PCR.

-

Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated Akt, mTOR, S6K1) are measured to confirm pathway activation.

-

Enantiomer-Specific Considerations

Pharmacokinetic studies of mabuterol in rats have shown enantioselective differences. After oral administration of racemic mabuterol, the (R)-enantiomer exhibited a significantly higher area under the curve (AUC) and a longer half-life compared to the (S)-enantiomer. This suggests that the (S)-enantiomer is cleared more rapidly from the plasma.

However, studies on the related compound salbutamol have shown that in human skeletal muscle, the (S)-enantiomer accumulates to a much greater extent than the (R)-enantiomer. This raises the possibility that despite its faster plasma clearance, this compound could still have significant and prolonged effects within the target muscle tissue. The pharmacological activity of the (S)-enantiomer of β2-agonists is generally considered to be lower than the (R)-enantiomer. However, its potential to accumulate in muscle warrants further investigation into its specific anabolic or other effects.

Conclusion and Future Directions

While direct evidence is lacking, the structural similarity of this compound to other potent anabolic β2-adrenergic agonists strongly suggests its potential to promote skeletal muscle hypertrophy. The primary mechanism is likely the activation of the β2-adrenergic receptor and subsequent stimulation of the cAMP-PKA signaling pathway, leading to increased protein synthesis and decreased protein degradation.

Future research should focus on:

-

Directly assessing the anabolic effects of this compound in vitro and in vivo. This includes dose-response studies and direct comparisons with its (R)-enantiomer and other known anabolic agents.

-

Elucidating the precise downstream signaling pathways activated by this compound. This will help to confirm the presumed mechanism of action and identify potential targets for therapeutic intervention.

-

Investigating the enantiomer-specific pharmacokinetics and tissue distribution of mabuterol in more detail. Understanding how this compound is handled by the body, and particularly by skeletal muscle, is critical for optimizing its potential therapeutic use.

This technical guide provides a foundational understanding of the potential anabolic effects of this compound on skeletal muscle, based on the current scientific literature. It is intended to serve as a resource for researchers and drug development professionals interested in this promising class of compounds.

References

(S)-Mabuterol: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mabuterol is the (S)-enantiomer of the selective β2-adrenergic receptor agonist, Mabuterol. While the racemic form of Mabuterol has been studied for its bronchodilatory effects, specific research focusing exclusively on the discovery and development of the (S)-enantiomer is not extensively documented in publicly available literature. This guide synthesizes the available information on Mabuterol, with a particular focus on the stereoselective aspects of its pharmacology and pharmacokinetics, to provide a comprehensive technical overview for researchers and drug development professionals. The development of single-enantiomer drugs is a common strategy to optimize therapeutic outcomes by isolating the pharmacologically active isomer and reducing potential side effects associated with the other enantiomer.

Introduction to Mabuterol and Stereoisomerism

Mabuterol is a selective β2-adrenoreceptor agonist, structurally related to clenbuterol, that has been investigated for its potential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Like many β2-agonists, Mabuterol possesses a chiral center, leading to the existence of two enantiomers: (R)-Mabuterol and this compound.

The pharmacological activity of chiral drugs often resides in one of the enantiomers (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to adverse effects.[2] For many β2-agonists, the (R)-enantiomer is the eutomer responsible for the desired bronchodilatory effects.[2] This understanding has driven the development of single-enantiomer β2-agonist formulations, such as Levalbuterol ((R)-Albuterol), to improve their therapeutic index. While specific studies on the differential effects of this compound are limited, the principles of stereoselectivity in β2-agonist action provide a strong rationale for investigating its individual properties.

Synthesis and Chiral Separation

The synthesis of racemic Mabuterol has been described in the literature.[3][4] A common route involves the halogenation of 2-(Trifluoromethyl)aniline, followed by a series of reactions to build the ethanolamine side chain.

While specific methods for the enantioselective synthesis or resolution of this compound are not detailed in the available search results, the separation of enantiomers is a critical step in the development of single-isomer drugs. Common techniques for chiral separation include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. A study on the enantioselective pharmacokinetics of mabuterol in rats employed a chiral HPLC method with a Chirobiotic V column for the separation of the enantiomers.

-

Diastereomeric Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

-

Enzymatic Resolution: Enzymes can be used to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

Preclinical Pharmacology

Mechanism of Action and Signaling Pathway

As a β2-adrenergic receptor agonist, the primary mechanism of action of Mabuterol involves the activation of β2-adrenoceptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, as depicted in the diagram below.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of (S)-Mabuterol

Introduction

Mabuterol is a selective β2-adrenergic receptor agonist, and like many chiral drugs, its stereoisomers can exhibit different pharmacological properties.[1][2][3] (S)-Mabuterol is one of the enantiomers of Mabuterol.[4] In vitro studies are crucial to delineate the specific activity of the (S)-enantiomer at the β2-adrenergic receptor and its downstream effects. These studies typically involve receptor binding assays to determine affinity and functional assays to measure potency and efficacy, often by quantifying second messenger production like cyclic AMP (cAMP).[5]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of β2-adrenergic receptor agonists.

Experimental Protocols

1. Cell Culture

The choice of cell line is critical for studying the effects of this compound. An appropriate cell line should endogenously express the β2-adrenergic receptor or be engineered to do so.

-

Recommended Cell Lines:

-

BEAS-2B: A human bronchial epithelial cell line that endogenously expresses β2-adrenergic receptors.

-

HEK293-β2AR: Human Embryonic Kidney 293 cells stably transfected with the human β2-adrenergic receptor gene. This provides a high-density receptor system ideal for binding and signaling assays.

-

CHO-K1-β2AR: Chinese Hamster Ovary cells are also commonly used for transfected receptor studies.

-

-

General Cell Culture Protocol:

-

Media Preparation: Culture cells in appropriate media as recommended by the supplier (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency. Wash with Phosphate Buffered Saline (PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a lower density.

-

Cell Line Maintenance: Regularly verify cell line identity and test for mycoplasma contamination.

-

2. β2-Adrenergic Receptor Binding Assay

This protocol determines the affinity (Ki) of this compound for the β2-adrenergic receptor through competitive binding with a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from a cell line expressing the β2-adrenergic receptor.

-

Radioligand: [3H]-CGP 12177 (a common antagonist for β-adrenergic receptors).

-

Non-labeled this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

-

Procedure:

-

Membrane Preparation: Homogenize cultured cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

25 µL of [3H]-CGP 12177 at a final concentration near its Kd.

-

25 µL of varying concentrations of this compound (for competition curve) or buffer (for total binding) or a high concentration of a non-labeled antagonist like propranolol (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

-

3. cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of cAMP, a downstream second messenger of β2-adrenergic receptor activation.

-

Materials:

-

Cells expressing the β2-adrenergic receptor.

-

This compound.

-

Forskolin (a positive control that directly activates adenylyl cyclase).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treatment: Replace the culture medium with a stimulation buffer (e.g., HBSS) containing IBMX and incubate for 30 minutes at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (negative control) and a forskolin control (positive control).

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Fit the curve using a sigmoidal dose-response model to determine the EC50 (potency) and the maximum response (efficacy).

-

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Cell Line | Radioligand | Ki (nM) |

| This compound | β2-Adrenergic | HEK293-β2AR | [3H]-CGP 12177 | Data to be determined |

| Propranolol (Control) | β2-Adrenergic | HEK293-β2AR | [3H]-CGP 12177 | Reference Value |

Table 2: Functional Potency and Efficacy of this compound

| Compound | Assay | Cell Line | Parameter | Value |

| This compound | cAMP Accumulation | BEAS-2B | EC50 (nM) | Data to be determined |

| This compound | cAMP Accumulation | BEAS-2B | Emax (% of Isoproterenol) | Data to be determined |

| Isoproterenol (Control) | cAMP Accumulation | BEAS-2B | EC50 (nM) | Reference Value |

Mandatory Visualization

Caption: Experimental workflow for in vitro characterization of this compound.

Caption: β2-Adrenergic receptor signaling pathway activated by this compound.

References

- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for In Vivo Dosing and Administration of (S)-Mabuterol in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Mabuterol is the (S)-enantiomer of Mabuterol, a selective β2-adrenergic receptor agonist. Enantiomers of chiral drugs can exhibit different pharmacological, pharmacokinetic, and toxicological properties. While much of the existing in vivo research has been conducted on racemic (dl)-Mabuterol, understanding the specific properties of the (S)-enantiomer is crucial for drug development. These application notes provide a summary of available data and protocols for the in vivo administration of this compound in animal models, primarily based on pharmacokinetic studies of the enantiomers and pharmacological studies of the racemate.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

The following data were obtained after a single oral (intragastric) administration of racemic Mabuterol at a dose of 10 mg/kg to Wistar rats.[1]

| Parameter | Value (Mean) | Units |

| Cmax (Maximum Plasma Concentration) | 277.9 | ng/mL |

| tmax (Time to Maximum Concentration) | 5.7 | h |

| AUC(0-∞) (Area Under the Curve) | 4,446.1 | ng·h/mL |

| t1/2 (Elimination Half-life) | 9.6 | h |

Table 2: Recommended Administration Routes and Volumes for Rodents

The following are general guidelines for common administration routes in mice and rats. The appropriate volume and needle size should be selected based on the specific animal's size and the experimental requirements.

| Route | Mouse Volume | Rat Volume | Needle Gauge |

| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 |

| Intraperitoneal (IP) | < 2-3 mL | < 5-10 mL | 25-27 |

| Subcutaneous (SC) | < 2-3 mL | < 5-10 mL | 25-27 |

| Oral (PO) - Gavage | < 1 mL | < 5 mL | 20-22 (gavage needle) |

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic Studies

This protocol is adapted from a study on the enantioselective pharmacokinetics of Mabuterol.[1]

Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Wistar rats (male, specific weight range, e.g., 200-250 g)

-

Oral gavage needles

-

Syringes

-

Blood collection tubes (with anticoagulant, e.g., heparin or EDTA)

-

Centrifuge

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. The concentration should be calculated based on the target dose and the volume to be administered (typically 1-2 mL for rats).

-

Dosing: Administer the this compound suspension to the rats via oral gavage. A common dose for racemic Mabuterol in pharmacokinetic studies is 10 mg/kg.[1] A similar dose for the pure enantiomer could be a starting point for dose-finding studies.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -20°C or lower until analysis.

-

Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as chiral HPLC.

Protocol 2: Intravenous Administration of this compound in Mice for Acute Efficacy Studies

This is a general protocol for assessing the acute effects of a β2-agonist. Specifics will depend on the efficacy model (e.g., bronchoprotection).

Objective: To evaluate the acute efficacy of intravenously administered this compound in a relevant mouse model.

Materials:

-

This compound

-

Sterile, isotonic vehicle (e.g., saline)

-

Mice (species and strain relevant to the disease model)

-

Restrainers for intravenous injection

-

Syringes and needles (e.g., 27-30 gauge)

-

Equipment for efficacy measurement (e.g., whole-body plethysmography for bronchoconstriction)

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing and laboratory conditions.

-

Dose Preparation: Dissolve this compound in the sterile vehicle. Ensure complete dissolution and filter sterilize if necessary.

-

Dosing: Administer the this compound solution via the lateral tail vein. The volume should not exceed 0.2 mL for an adult mouse. Doses for racemic Mabuterol in bronchodilation studies in guinea pigs have been in the µg/kg range and can serve as a starting point for dose-ranging studies.

-

Efficacy Assessment: At a predetermined time post-injection (e.g., 5-15 minutes for acute effects), perform the efficacy measurement. For example, in a bronchoconstriction model, this would involve challenging the animal with a bronchoconstrictor agent and measuring the protective effect of this compound.

-

Data Analysis: Compare the response in the this compound-treated group to a vehicle-treated control group.

Mandatory Visualizations

Caption: Signaling pathway of this compound via the β2-adrenergic receptor.

Caption: Experimental workflow for pharmacokinetic studies of this compound in rats.

References

Application Notes and Protocols for (S)-Mabuterol-Induced cAMP Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Mabuterol is the pharmacologically active enantiomer of Mabuterol, a selective beta-2 adrenergic receptor agonist.[1] Activation of the beta-2 adrenergic receptor, a Gs protein-coupled receptor (GPCR), triggers a signaling cascade that results in the accumulation of the second messenger cyclic adenosine monophosphate (cAMP).[2][3] Monitoring the intracellular concentration of cAMP is a critical method for characterizing the potency and efficacy of beta-2 adrenergic receptor agonists like this compound.[4] This document provides a detailed protocol for a cAMP accumulation assay using a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based method, a common and robust platform for such studies.[5]

Signaling Pathway of this compound at the Beta-2 Adrenergic Receptor

Upon binding of this compound to the beta-2 adrenergic receptor, a conformational change in the receptor activates the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream cellular responses.

This compound signaling pathway.

Experimental Protocol: TR-FRET cAMP Accumulation Assay

This protocol is based on a competitive immunoassay format, such as the LANCE® Ultra cAMP Kit, where cellular cAMP competes with a fluorescently labeled cAMP tracer for binding to a specific antibody. An increase in intracellular cAMP results in a decrease in the TR-FRET signal.

Materials:

-

CHO-K1 cells stably expressing the human beta-2 adrenergic receptor (or other suitable cell line)

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

Isoproterenol (as a reference agonist)

-

3-isobutyl-1-methylxanthine (IBMX)

-

TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from Revvity)

-

White, low-volume 384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture CHO-K1 cells expressing the beta-2 adrenergic receptor in appropriate media and conditions.

-

On the day of the assay, harvest cells and resuspend them in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4). The inclusion of the phosphodiesterase inhibitor IBMX is crucial to prevent the degradation of cAMP.

-

Dispense cells into a 384-well plate at an optimized density (e.g., 2,500-5,000 cells/well).

-

-

Compound Preparation and Stimulation:

-

Prepare a serial dilution of this compound and the reference agonist, isoproterenol, in stimulation buffer.

-

Add the diluted compounds to the cells in the 384-well plate.

-

Include a vehicle control (stimulation buffer without agonist).

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and Detection:

-

Following the manufacturer's instructions for the TR-FRET cAMP assay kit, prepare the detection reagents. This typically involves diluting the Eu-cAMP tracer and ULight™-anti-cAMP antibody in the provided detection buffer.

-

Add the detection reagents to each well of the 384-well plate. This step also lyses the cells, releasing the intracellular cAMP.

-

Incubate the plate at room temperature for 1 hour to allow the assay components to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

-

The ratio of the acceptor to donor emission is calculated and used for data analysis.

-

Experimental workflow for the cAMP accumulation assay.

Data Presentation and Analysis

The raw data (TR-FRET ratios) are typically normalized to the response of a positive control (e.g., a high concentration of isoproterenol) and a negative control (vehicle). The normalized data are then plotted against the logarithm of the agonist concentration to generate a sigmoidal dose-response curve. From this curve, the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can be determined.

Note: While a specific EC50 value for this compound in a cAMP accumulation assay was not found in the reviewed literature, the following table presents representative data for other beta-2 adrenergic agonists to illustrate the expected results. The EC50 for this compound is expected to be in the nanomolar to low micromolar range.

| Compound | Cell Line | EC50 (cAMP Accumulation) |

| Isoproterenol | Human Airway Smooth Muscle | 0.08 µM |

| Salbutamol | Human Airway Smooth Muscle | 0.6 µM |

| Terbutaline | Human Airway Smooth Muscle | 2.3 µM |

| Salmeterol | Human Airway Smooth Muscle | 0.0012 µM |

Conclusion

The TR-FRET-based cAMP accumulation assay is a robust and sensitive method for characterizing the pharmacology of this compound at the beta-2 adrenergic receptor. This protocol provides a detailed framework for conducting such an assay, from cell preparation to data analysis. The resulting quantitative data, particularly the EC50 value, is essential for understanding the potency of this compound and for its further development as a therapeutic agent.

References

- 1. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A macromolecular complex of β2 adrenergic receptor, CFTR, and ezrin/radixin/moesin-binding phosphoprotein 50 is regulated by PKA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

Application Note: Chiral HPLC Method for the Quantification of (S)-Mabuterol

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (S)-Mabuterol in biological matrices. The described protocol utilizes a chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers of Mabuterol, enabling accurate quantification of the (S)-isomer. This method is particularly relevant for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations where the stereospecific action of Mabuterol is of interest. The protocol includes detailed steps for sample preparation, instrument setup, and method validation.

Introduction

Mabuterol is a beta-2 adrenergic agonist with bronchodilator properties. Like many pharmaceuticals, it is a chiral compound, existing as two enantiomers, (R)-Mabuterol and this compound. The pharmacological activity of these enantiomers can differ significantly, with one enantiomer often being responsible for the therapeutic effects while the other may be less active or contribute to side effects. Therefore, the ability to separate and quantify the individual enantiomers is crucial for understanding its pharmacokinetic and pharmacodynamic profile. This application note provides a detailed HPLC method for the specific quantification of this compound.

Experimental

Materials and Reagents

-

This compound and (R)-Mabuterol reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Formic acid

-

Ammonium acetate

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

β-Glucuronidase (for urine samples)

Instrumentation

A standard HPLC system equipped with a UV or mass spectrometry (MS) detector is required.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Detector: UV-Vis Detector or Mass Spectrometer

Chromatographic Conditions

A sequential achiral and chiral HPLC approach can be employed for complex matrices like plasma to first separate Mabuterol from endogenous substances before chiral separation.[1][2] For simpler matrices or as the second stage of the sequential method, the following chiral separation conditions are recommended:

| Parameter | Condition |

| Column | Chirobiotic V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:Triethylamine (80:20:0.05, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 242 nm or MS/MS |

| Injection Volume | 20 µL |

Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (from Plasma)

-

Protein Precipitation: To 500 µL of plasma sample, add 1 mL of ice-cold acetonitrile.

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Sample Preparation (from Urine)

For urine samples, an enzymatic hydrolysis step may be necessary to cleave conjugated metabolites.

-

Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase and 5 mL of 0.05 M acetate buffer (pH 5.2). Incubate overnight at 37°C.

-

pH Adjustment: Adjust the pH of the hydrolyzed sample to approximately 6.7.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the analyte with 5 mL of methanol containing 10% acetic acid.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described for plasma samples.

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

| Parameter | Typical Results |

| Linearity | R² > 0.99 over the concentration range |

| Accuracy (Recovery) | 90-110% |

| Precision (RSD) | < 15% for both intra-day and inter-day precision |

| Limit of Detection (LOD) | Dependent on detector, typically in the low ng/mL range |

| Limit of Quantification (LOQ) | Dependent on detector, typically in the low ng/mL range |

Data Presentation

The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the working standard solutions. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas on the calibration curve.

| Sample ID | Peak Area | Calculated Concentration (µg/mL) |

| Standard 1 | ||

| Standard 2 | ||

| ... | ||

| Sample 1 | ||

| Sample 2 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the HPLC method components.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the enantioselective quantification of this compound. The use of a chiral stationary phase is effective in resolving the enantiomers, and the detailed sample preparation protocols are suitable for biological matrices. This application note serves as a comprehensive guide for researchers and analysts in the fields of pharmaceutical analysis, pharmacokinetics, and drug development.

References

Application Notes and Protocols for Studying (S)-Mabuterol Effects on Primary Bronchial Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects. As with many chiral drugs, its enantiomers can exhibit different pharmacological profiles. This document provides detailed application notes and protocols for investigating the effects of the (S)-enantiomer of Mabuterol on primary human bronchial smooth muscle cells (hBSMCs). Due to the limited direct research on (S)-Mabuterol, these guidelines are largely based on studies of the structurally similar and well-researched (S)-albuterol, which has been shown to possess distinct, and sometimes paradoxical, pro-inflammatory and pro-constrictory properties in hBSMCs.[1][2] These protocols will enable researchers to culture primary hBSMCs and assess the impact of this compound on key cellular signaling pathways, intracellular calcium levels, and cell proliferation.

Data Presentation

The following tables summarize quantitative data extrapolated from studies on the closely related compound, (S)-albuterol, in primary human bronchial smooth muscle cells. This data serves as a reference point for designing experiments with this compound.

Table 1: Effects of Albuterol Enantiomers on hBSMC Proliferation

| Compound | Concentration | Effect on Proliferation | Assay Method | Reference |

| (S)-Albuterol | Various | Stimulated cell proliferation | [3H]-thymidine incorporation | [1] |

| (R)-Albuterol (Levalbuterol) | Various | Inhibited cell proliferation | [3H]-thymidine incorporation | [1] |

| Racemic Albuterol | Various | Inhibited cell proliferation | [3H]-thymidine incorporation | [1] |

Table 2: Signaling Effects of (S)-Albuterol in hBSMCs

| Parameter Measured | Treatment | Duration | Observation | Reference |

| Gαi-1 Protein Expression & Activity | (S)-Albuterol | 8 hours | Significant increase | |

| Gs Protein Expression | (S)-Albuterol | 8 hours | Decrease in expression | |

| Intracellular Calcium ([Ca2+]i) | (S)-Albuterol (after methacholine stimulation) | 24 hours | Significant increase | |

| PI3 Kinase Activity | (S)-Albuterol | - | Significant activation | |

| NF-κB Activity | (S)-Albuterol | - | Significant activation |

Signaling Pathways

The effects of β2-adrenergic agonists on bronchial smooth muscle cells are complex. While the (R)-enantiomer typically mediates bronchodilation through the canonical Gs-cAMP pathway, the (S)-enantiomer may activate alternative, pro-inflammatory pathways.

Experimental Workflow

A typical workflow for assessing the effects of this compound on primary hBSMCs involves several key stages, from cell culture to data analysis.

Experimental Protocols

1. Culture of Primary Human Bronchial Smooth Muscle Cells (hBSMCs)

This protocol outlines the basic steps for culturing primary hBSMCs, which are available from several commercial vendors. Always follow the specific instructions provided by the supplier.

-

Materials:

-

Cryopreserved primary hBSMCs

-

Smooth Muscle Cell Growth Medium (supplemented)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA solution

-

Trypsin Neutralizing Solution

-

T-75 culture flasks, coated with an appropriate extracellular matrix if required by the supplier.

-

Water bath, 37°C

-

Humidified incubator, 37°C, 5% CO2

-

Laminar flow hood

-

-

Protocol:

-

Thawing Cells:

-

Pre-warm the complete growth medium to 37°C.

-

Rapidly thaw the cryovial of hBSMCs in a 37°C water bath until a small ice crystal remains.

-

Aseptically transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

-

Seed the cells into a T-75 flask and place in a 37°C, 5% CO2 incubator.

-

-

Cell Maintenance:

-

Change the growth medium every 2-3 days.

-

Monitor cell confluence daily. Cells should be passaged when they reach 80-90% confluence to avoid contact inhibition.

-

-

Passaging Cells:

-

Aspirate the medium and wash the cell monolayer with PBS.

-

Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution.

-

Collect the cell suspension and centrifuge at 150 x g for 5 minutes.

-

Resuspend the pellet in fresh growth medium and seed into new flasks at a density of 5,000-10,000 cells/cm².

-

-

2. cAMP Assay

This protocol provides a general guideline for measuring intracellular cAMP levels using a competitive immunoassay format. Specific reagents and steps may vary depending on the commercial kit used.

-

Materials:

-

hBSMCs cultured in 96-well plates

-

This compound and other compounds (e.g., forskolin as a positive control)

-

Cell lysis buffer

-

cAMP assay kit (e.g., chemiluminescent, fluorescent, or colorimetric)

-

Microplate reader

-

-

Protocol:

-

Seed hBSMCs in a 96-well plate and grow to confluence.

-

Serum-starve the cells for 24 hours if required.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Add various concentrations of this compound or control compounds to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

Aspirate the medium and lyse the cells according to the kit manufacturer's instructions.

-

Perform the cAMP competitive binding assay as per the kit protocol. This typically involves incubating the cell lysate with a labeled cAMP conjugate and an anti-cAMP antibody.

-

Read the signal (luminescence, fluorescence, or absorbance) on a microplate reader.

-

Calculate cAMP concentrations based on a standard curve generated with known amounts of cAMP.

-

3. Intracellular Calcium ([Ca2+]i) Measurement

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium.

-

Materials:

-

hBSMCs cultured on glass coverslips or in black-walled, clear-bottom 96-well plates.

-

Fura-2 AM

-

Pluronic F-127 (optional, to aid dye loading)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound and other stimuli (e.g., methacholine, histamine)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

-

-

Protocol:

-

Grow hBSMCs to 70-80% confluence on coverslips or in appropriate plates.

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the plate in a plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.

-

Add this compound or other compounds and continuously record the fluorescence changes.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

-

4. Cell Proliferation Assay (WST-1)

This protocol uses the WST-1 reagent to measure cell proliferation, which is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.

-

Materials:

-

hBSMCs

-

96-well tissue culture plates

-

Growth medium with a low serum concentration (e.g., 0.5% FBS)

-

This compound and mitogenic stimuli (e.g., PDGF, 5% FBS)

-

WST-1 cell proliferation reagent

-

Microplate reader (420-480 nm absorbance)

-

-

Protocol:

-

Seed hBSMCs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to attach and grow for 24 hours.

-

Synchronize the cells by serum-starving in low-serum medium for 24-48 hours.

-

Replace the medium with low-serum medium containing various concentrations of this compound, with or without a mitogenic stimulus.

-

Incubate for 24-72 hours at 37°C.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, until a significant color change is observed.

-

Shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

-

Measure the absorbance at ~440 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

-

References

Investigating the Anabolic Potential of (S)-Mabuterol In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Mabuterol, a chiral β2-adrenergic agonist, is structurally related to compounds known for their significant anabolic effects on skeletal muscle. While primarily investigated as a bronchodilator, its potential to promote muscle growth warrants dedicated in vivo investigation. This document provides a comprehensive guide for researchers to design and execute preclinical studies evaluating the anabolic properties of this compound. It outlines detailed protocols for assessing muscle hypertrophy, protein synthesis, and the underlying molecular signaling pathways in rodent models.

Introduction to this compound and Anabolic Effects

Beta-2 adrenergic receptor (β2-AR) agonists are a class of compounds known to induce skeletal muscle hypertrophy by increasing protein synthesis and reducing protein degradation.[1][2] Well-studied examples like Clenbuterol and Salbutamol have demonstrated significant increases in muscle mass and fiber size in various animal models.[3][4][5] Mabuterol is structurally similar to these β2-agonists, suggesting it may share a similar anabolic potential. The (S)-enantiomer of β2-agonists is typically the more active form. Investigating the specific anabolic effects of this compound is crucial for understanding its therapeutic potential for muscle-wasting conditions and for detecting its potential misuse in performance enhancement.

The primary mechanism of action for β2-AR-mediated anabolism involves the activation of downstream signaling cascades, most notably the cAMP-PKA and PI3K/Akt/mTOR pathways. Activation of these pathways leads to an upregulation of protein synthesis machinery and an inhibition of proteolytic systems.

Key Signaling Pathways for Anabolic Effects

The anabolic effects of this compound are hypothesized to be mediated through the activation of the β2-adrenergic receptor, initiating a cascade of intracellular signaling events that culminate in increased muscle protein accretion. Two primary pathways are of interest:

-

Gαs-cAMP-PKA Pathway: Binding of this compound to the β2-AR activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which can modulate the activity of various downstream targets to promote protein synthesis and inhibit protein degradation.

-

PI3K/Akt/mTOR Pathway: Evidence suggests that β2-AR activation can also signal through a Gβγ-PI3K-dependent mechanism, leading to the activation of Akt and the mammalian target of rapamycin (mTOR). mTOR is a central regulator of cell growth and protein synthesis, exerting its effects through downstream targets like p70S6K and 4E-BP1.

References

- 1. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Muscle Hypertrophy in a Newly Developed Resistance Exercise Model for Rats [frontiersin.org]

- 4. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Studying Muscle Hypertrophy Pathways with (S)-Mabuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Mabuterol is a chiral β2-adrenergic receptor agonist. β2-adrenergic agonists are a class of compounds known to induce skeletal muscle hypertrophy, making them valuable tools for studying the underlying molecular pathways of muscle growth.[1][2][3][4] While specific research on this compound's hypertrophic effects is limited, its structural similarity to other well-characterized β2-agonists like clenbuterol and salbutamol suggests it likely operates through similar mechanisms.[5] These compounds primarily stimulate the β2-adrenergic receptors in skeletal muscle, initiating a signaling cascade that leads to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in an increase in muscle fiber size.

This document provides detailed application notes and protocols for utilizing this compound to study muscle hypertrophy. The methodologies and data presented are largely based on studies of other potent β2-agonists and should be adapted and optimized for this compound.

Mechanism of Action: β2-Adrenergic Signaling in Muscle Hypertrophy

This compound is expected to bind to β2-adrenergic receptors on the surface of skeletal muscle cells. This binding activates a G-protein-coupled signaling cascade. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA can influence muscle protein synthesis and degradation through various downstream effectors.

Furthermore, β2-agonist signaling can cross-talk with other critical growth pathways, such as the Akt/mTOR pathway, which is a central regulator of muscle hypertrophy. Activation of this pathway promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Some evidence also suggests that β2-agonists can inhibit muscle protein breakdown by downregulating the expression of key atrophy-related genes (atrogenes) like MuRF-1 and Atrogin-1.

Caption: Signaling pathway of this compound induced muscle hypertrophy.

Data Presentation: Hypertrophic Effects of β2-Adrenergic Agonists

The following tables summarize quantitative data from studies on various β2-agonists. These values provide a reference range for designing experiments with this compound.

Table 1: In Vivo Hypertrophic Effects of β2-Agonists in Rodent Models

| Compound | Dose | Administration Route | Duration | Animal Model | Key Findings | Reference |

| Clenbuterol | 1.5 mg/kg/day | Subcutaneous | 14 days | Male Lewis Rats | Significant increase in quadriceps muscle mass. | |

| Clenbuterol | 1.0 mg/kg/day | Oral | 10 days | Rats | Increased mass of fast-twitch (EDL) muscle. | |

| Salbutamol | 16 mg/day (oral equivalent) | Oral | 11 weeks | Young Men | Augmented hypertrophy of MHCIIa fibers during resistance training. | |

| Formoterol | 1-2000 µg/kg/day | Intraperitoneal | 4 weeks | Rats | Dose-dependent increase in EDL and soleus muscle mass. | |

| Salmeterol | 1-2000 µg/kg/day | Intraperitoneal | 4 weeks | Rats | Dose-dependent increase in EDL and soleus muscle mass. | |

| Terbutaline | 4 mg/day (inhaled equivalent) | Inhaled | 4 weeks | Young Men | ~1 kg increase in lean body mass. |

Table 2: In Vitro Effects of β2-Agonists on Muscle Cells

| Compound | Concentration | Cell Line | Duration | Key Findings | Reference |

| Clenbuterol, Salbutamol, Salmeterol, Formoterol | 10⁻⁶ M | C2C12 myotubes | - | No significant modulation of hypertrophy markers (myogenin, MyHCs). Clenbuterol downregulated atrophy genes. | |

| Clenbuterol | 10⁻⁶ M | C2C12 myoblasts | 5 days | Increased cell density and myotube formation. | |

| Salbutamol | 10⁻⁶ M | C2C12 myoblasts | 5 days | Increased cell density and myotube formation. |

Experimental Protocols

Note: As there is a lack of specific published protocols for this compound, the following are generalized protocols based on extensive research on other β2-agonists. It is crucial to perform dose-response and time-course studies to determine the optimal conditions for this compound.

In Vitro Model: C2C12 Myotube Hypertrophy Assay

The C2C12 cell line is a well-established model for studying myogenesis and muscle hypertrophy.

1. Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Differentiation Medium (DM): DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin

-

This compound stock solution (in a suitable solvent, e.g., DMSO or water)

-

Phosphate Buffered Saline (PBS)

-

Reagents for immunofluorescence (e.g., anti-myosin heavy chain antibody, DAPI)

-

Reagents for Western blotting (e.g., antibodies against p-Akt, p-mTOR, p-S6K)

-

Reagents for RT-qPCR (e.g., primers for Igf1, mTOR, MuRF1, Atrogin-1)

2. Protocol:

-

Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach 80-90% confluency within 2-3 days.

-

Differentiation: Once confluent, aspirate the GM and replace it with DM to induce myoblast fusion into myotubes. Culture for 4-5 days, replacing the DM every 48 hours.

-

Treatment: Prepare serial dilutions of this compound in DM. A starting range could be 10⁻⁹ M to 10⁻⁵ M, based on other β2-agonists. Treat the differentiated myotubes for 24-72 hours. Include a vehicle control.

-

Assessment of Hypertrophy:

-

Morphological Analysis: Fix the cells and perform immunofluorescence for myosin heavy chain to visualize myotubes. Capture images and measure the diameter of at least 50 myotubes per condition using software like ImageJ. An increase in myotube diameter indicates hypertrophy.

-

Biochemical Analysis: Lyse the cells to extract protein. Perform Western blotting to analyze the phosphorylation status of key signaling proteins in the Akt/mTOR pathway.

-